3,3,4,4-Tetradeuteriohexane-1,6-diamine
Overview
Description
3,3,4,4-Tetradeuteriohexane-1,6-diamine is a deuterated derivative of hexane-1,6-diamine, where four hydrogen atoms are replaced by deuterium atoms at the 3rd and 4th positions. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in mechanistic studies and as a tracer in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-Tetradeuteriohexane-1,6-diamine typically involves the deuteration of hexane-1,6-diamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration at the specified positions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques, such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4-Tetradeuteriohexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated hexane derivatives.
Reduction: It can be reduced to form deuterated amines.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic conditions to form substituted products.
Major Products Formed:
Oxidation: Deuterated hexanoic acids and aldehydes.
Reduction: Deuterated primary and secondary amines.
Substitution: N-substituted deuterated hexane derivatives.
Scientific Research Applications
3,3,4,4-Tetradeuteriohexane-1,6-diamine has several applications in scientific research:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed as a tracer in metabolic studies to track the incorporation and distribution of deuterium in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated compounds in the body.
Industry: Utilized in the production of deuterated polymers and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetradeuteriohexane-1,6-diamine involves its interaction with molecular targets through its amino groups. The deuterium atoms provide unique isotopic effects, such as altered bond strengths and reaction rates, which can influence the compound’s behavior in chemical and biological systems. These effects are leveraged in mechanistic studies to gain insights into reaction pathways and molecular interactions.
Comparison with Similar Compounds
Hexane-1,6-diamine: The non-deuterated parent compound.
3,3,4,4-Tetradeuteriohexane-1,6-diol: A deuterated derivative with hydroxyl groups instead of amino groups.
3,3,4,4-Tetradeuteriohexane-1,6-dinitrile: A deuterated derivative with nitrile groups.
Uniqueness: 3,3,4,4-Tetradeuteriohexane-1,6-diamine is unique due to its specific deuteration pattern, which provides distinct isotopic properties. These properties make it valuable for studies requiring precise tracking of molecular interactions and reaction mechanisms. Its amino groups also offer versatility in forming various derivatives for different applications.
Properties
IUPAC Name |
3,3,4,4-tetradeuteriohexane-1,6-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i1D2,2D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQMVNRVTILPCV-LNLMKGTHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCN)C([2H])([2H])CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584354 | |
Record name | (3,3,4,4-~2~H_4_)Hexane-1,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115797-53-0 | |
Record name | (3,3,4,4-~2~H_4_)Hexane-1,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 115797-53-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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